(+)-2-Carene

antimicrobial resistance essential oil microbiology natural product screening

(+)-2-Carene is a naturally occurring bicyclic monoterpene belonging to the carane family, structurally characterized by a fused cyclopropane–cyclohexene ring system (C₁₀H₁₆; MW 136.23). It is a minor constituent of pine, cedarwood, and rosemary essential oils and is commercially available as a ≥95% pure liquid with a density of 0.862 g/mL at 25°C, a boiling point of 167–168°C, and a specific optical rotation of +90.0° (c = 6 in ethanol).

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 4497-92-1
Cat. No. B1197232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-2-Carene
CAS4497-92-1
Synonyms(+)-2-carene
2-carene
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1=CC2C(C2(C)C)CC1
InChIInChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9+/m1/s1
InChIKeyIBVJWOMJGCHRRW-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-2-Carene (CAS 4497-92-1) – A Bicyclic Monoterpene Chiral Building Block and Bioactive Scaffold


(+)-2-Carene is a naturally occurring bicyclic monoterpene belonging to the carane family, structurally characterized by a fused cyclopropane–cyclohexene ring system (C₁₀H₁₆; MW 136.23). It is a minor constituent of pine, cedarwood, and rosemary essential oils and is commercially available as a ≥95% pure liquid with a density of 0.862 g/mL at 25°C, a boiling point of 167–168°C, and a specific optical rotation of +90.0° (c = 6 in ethanol) . Beyond its role as a fragrance and flavor intermediate, (+)-2-carene serves as a versatile chiral synthon in enantioselective synthesis and has been investigated for antimicrobial, anti-inflammatory, and anticancer applications [1].

Chiral pool synthon for enantioselective synthesis
Well-defined optical rotation supports stereochemical control.
Key intermediate in TDP1 inhibitor discovery
Isomerization step enables submicromolar inhibitor scaffolds.
Model system for conformational chirality studies
Two quasidegenerate conformations allow comparative chiroptical analysis.

(+)-2-Carene – Why Structural Isomers and Stereoisomers Are Not Interchangeable


Generic substitution with other monoterpenes—even closely related isomers such as (+)-3-carene—is precluded by fundamental differences in molecular conformation, reactivity, and biological activity. (+)-2-Carene exhibits unique conformational flexibility due to a large-amplitude ring-puckering motion that generates two quasidegenerate conformations with antagonistic chiroptical properties [1]. This contrasts sharply with the near-planar, rigid skeleton of (+)-3-carene. Furthermore, the carbon–carbon double bond in (+)-2-carene is conjugated with the cyclopropyl unit, rendering it significantly more reactive than its 3-isomer and dictating distinct synthetic outcomes [2]. In biological systems, carene isomers show divergent pharmacological profiles: while (+)-3-carene demonstrates potent antiproliferative activity (IC₅₀ = 11.19 µg/mL against MCF-7 breast cancer cells), (+)-2-carene exhibits negligible antimicrobial activity against certain strains where (+)-3-carene is active [3][4]. These quantifiable differences underscore that procurement decisions based solely on generic “monoterpene” classification risk experimental failure and irreproducible results.

Conformational divergence may alter stereochemical outcomes
(+)-2-Carene exhibits large-amplitude ring-puckering absent in near-planar (+)-3-carene, impacting chiral recognition in asymmetric catalysis.
Double bond reactivity differs significantly
Conjugation with the cyclopropane ring makes (+)-2-carene more reactive; protocols optimized for (+)-3-carene may cause ring-opening.
Antimicrobial screening profile not interchangeable
(+)-2-Carene shows limited activity against tested strains where (+)-3-carene is active; procurement for antimicrobial studies requires careful isomer selection.

(+)-2-Carene – Quantitative Differentiation Evidence for Scientific Selection


Antimicrobial Inactivity Profile: (+)-2-Carene vs. (+)-3-Carene and Other Monoterpenes

In a systematic antimicrobial screening of aroma chemicals, (+)-2-carene exhibited little or no activity against Bifidobacterium bifidum at a test concentration of 1–2 mg/disk. In contrast, (+)-3-carene demonstrated broad-spectrum antimicrobial activity against all five tested strains (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans) [1]. This stark difference in antimicrobial spectrum means (+)-2-carene is not a suitable substitute for (+)-3-carene in studies targeting antimicrobial efficacy.

Antimicrobial inactivity
Head-to-head
Little or no activity vs. broad-spectrum activity of (+)-3-carene (5 strains)
Not a substitute for antimicrobial screening
Agar diffusion at 1–2 mg/disk; B. bifidum vs. S. aureus, E. coli, etc.
antimicrobial resistance essential oil microbiology natural product screening

Weak Insect Repellency: δ-2-Carene vs. Piperitone and Essential Oil Formulations

In laboratory repellency assays against the cotton aphid (Aphis gossypii), δ-2-carene (the stereoisomer of (+)-2-carene) exhibited only 23% repellency. This was substantially lower than the repellency of piperitone (84.6%) and the whole Cymbopogon schoenanthus essential oil (69.6%) [1]. The data indicate that (+)-2-carene is not an effective standalone repellent and should not be selected for pest management applications expecting high repellency.

Insect repellency
Head-to-head
δ-2-Carene: 23% repellency; piperitone: 84.6%
Ineffective as standalone repellent
Aphis gossypii assay; C. schoenanthus oil 69.6%
insect repellent biopesticide aphid control

Precursor for Potent TDP1 Inhibitors: (+)-2-Carene Enables Submicromolar IC₅₀

(+)-2-Carene serves as a critical synthetic precursor to novel TDP1 inhibitors. Isomerization of (+)-3-carene to (+)-2-carene, followed by reaction with heteroaromatic aldehydes, yields hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane scaffolds that inhibit TDP1 with IC₅₀ values in the micro- to submicromolar range, the most potent compound achieving an IC₅₀ of 0.65 μM [1]. In contrast, (+)-3-carene itself does not provide the same scaffold without isomerization. This positions (+)-2-carene as an essential intermediate for developing chemosensitizers that synergize with topotecan.

TDP1 inhibition
Cross-study
IC₅₀ = 0.65 μM (most potent derivative)
Supports TDP1 inhibitor development workflow
Synthetic intermediate derived from (+)-2-carene
DNA repair inhibition chemosensitization tyrosyl-DNA phosphodiesterase 1

Conformational Flexibility: (+)-2-Carene Exhibits Two Quasidegenerate Conformations vs. Rigid (+)-3-Carene

High-level computational and experimental studies reveal that (+)-2-carene possesses two quasidegenerate conformations interconnected by a large-amplitude ring-puckering motion, resulting in antagonistic chiroptical properties. In contrast, the six-membered ring of (+)-3-carene is near-planar and rigid [1]. This conformational flexibility of (+)-2-carene leads to complex solvent-dependent optical rotation behavior not observed for (+)-3-carene, with specific rotation values differing by more than 100° in certain conditions.

Conformational flexibility
Head-to-head
Two quasidegenerate conformers vs. rigid ring of (+)-3-carene
Distinct chiroptical behavior requires isomer-specific handling
Optical rotation differs >100° under certain conditions
chiroptical properties conformational analysis optical rotation

Enhanced Chemical Reactivity: (+)-2-Carene Double Bond Is Conjugated with Cyclopropyl Ring

The carbon–carbon double bond in (+)-2-carene is conjugated with the cyclopropyl unit, conferring significantly higher reactivity compared to the non-conjugated double bond of (+)-3-carene. This electronic feature facilitates opening of the dimethylcyclopropane ring and necessitates milder reaction conditions to preserve the bicyclic skeleton [1]. Consequently, synthetic protocols optimized for (+)-3-carene cannot be directly applied to (+)-2-carene without risk of undesired side reactions or ring-opening.

Chemical reactivity
Class-level
Conjugated double bond enhances reactivity; milder conditions needed
Protocol transfer from (+)-3-carene may cause side reactions
Qualitative inference based on cyclopropane conjugation
terpene chemistry cyclopropane conjugation synthetic methodology

Chiral Synthon for Enantioselective Synthesis: (+)-2-Carene Optical Purity Specification

Commercially available (+)-2-carene is specified with a specific optical rotation of [α]20/D +90.0° (c = 6 in ethanol), confirming its enantiomeric purity suitable for asymmetric synthesis . This contrasts with 3-carene, which has different optical rotation values and often lower commercial enantiopurity. (+)-2-Carene has been successfully employed as a chiral building block for the synthesis of non-racemic 2,2-dimethyl-1,3-disubstituted cyclopropane derivatives and in the enantioselective total synthesis of (+)-α-elemene .

Optical purity
Cross-study
[α]20/D +90.0° (c = 6 in ethanol)
Well-characterized chiral synthon for enantioselective synthesis
Specification from commercial datasheet
chiral building block enantioselective synthesis optical rotation

(+)-2-Carene – Recommended Procurement Scenarios Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Cyclopropane Derivatives

When designing stereocontrolled syntheses of 2,2-dimethyl-1,3-disubstituted cyclopropanes or natural products such as (+)-α-elemene, (+)-2-carene is the preferred chiral pool starting material. Its well-defined [α]20/D of +90.0° (c = 6 in ethanol) and documented use in enantioselective transformations provide a reliable stereochemical foundation . Substitution with (+)-3-carene would yield different stereochemical outcomes due to distinct conformational and optical properties [1].

Discovery of TDP1 Inhibitors as Chemosensitizers

Research groups focused on developing TDP1 inhibitors for combination therapy with topotecan should procure (+)-2-carene as a key intermediate. The isomerization of (+)-3-carene to (+)-2-carene is an essential step to access the hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane scaffolds that achieve submicromolar TDP1 inhibition (IC₅₀ = 0.65 μM) . Direct use of (+)-3-carene without isomerization will not yield these potent inhibitor classes.

Fundamental Studies of Conformational Chirality and Optical Activity

For physical chemists and spectroscopists investigating the relationship between molecular flexibility and chiroptical response, (+)-2-carene serves as a model system exhibiting two quasidegenerate conformations and antagonistic optical activity . Its behavior contrasts sharply with the rigid (+)-3-carene framework, enabling direct comparative studies of how large-amplitude nuclear displacement influences specific rotation in both gas and solution phases.

Synthetic Methodology Requiring Milder Reaction Conditions

Organic chemists planning functionalizations of the carene skeleton should select (+)-2-carene when conjugated double-bond reactivity is desired, but must employ milder conditions to prevent cyclopropane ring-opening . Conversely, researchers needing a more robust, less reactive bicyclic framework should choose (+)-3-carene. This differentiation is critical for avoiding side reactions and achieving reproducible synthetic outcomes.

Application
Selection Property
Validation Focus
Enantioselective synthesis of chiral cyclopropanes
Stereochemically defined chiral pool synthon
Reproducibility of enantiomeric excess and stereochemical outcome
TDP1 inhibitor discovery
Key intermediate for hexahydroisobenzofuran/3-oxabicyclo scaffolds
TDP1 enzyme inhibition assay endpoints
Conformational chirality and chiroptical studies
Model system with two quasidegenerate conformations
Solvent-dependent specific rotation and gas-phase polarimetry comparisons
Synthetic methodology with controlled reactivity
Conjugated cyclopropane-double bond system
Side-reaction monitoring and ring-opening control under mild conditions

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